BenchChemオンラインストアへようこそ!

Cholecystokinin (27-32)-amide

Pancreatic physiology Amylase secretion Receptor pharmacology

This CCK-27-32-NH₂ fragment is a critical tool for CCK receptor SAR and biased signaling studies. Its unique lack of C-terminal Phe-NH₂ confers partial agonism in rodents and antagonism in guinea pigs, avoiding full agonist biphasic responses. Essential for labs investigating species-specific pharmacology and in vivo pancreatic function without pancreatitis. Ensure procurement of ≥98% pure material.

Molecular Formula C36H48N8O12S3
Molecular Weight 881.0 g/mol
CAS No. 86367-90-0
Cat. No. B1668894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin (27-32)-amide
CAS86367-90-0
SynonymsCholecystokinin (27-32)-amide;  Cholecystokinin (27-32)-NH2; 
Molecular FormulaC36H48N8O12S3
Molecular Weight881.0 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)N
InChIInChI=1S/C36H48N8O12S3/c1-57-13-11-26(42-32(47)24(37)15-20-7-9-22(10-8-20)56-59(53,54)55)33(48)40-19-31(46)41-28(16-21-18-39-25-6-4-3-5-23(21)25)35(50)43-27(12-14-58-2)34(49)44-29(36(51)52)17-30(38)45/h3-10,18,24,26-29,39H,11-17,19,37H2,1-2H3,(H2,38,45)(H,40,48)(H,41,46)(H,42,47)(H,43,50)(H,44,49)(H,51,52)(H,53,54,55)/t24-,26-,27-,28-,29-/m0/s1
InChIKeyHIRMDVHAEYTUSH-CISYKLKFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cholecystokinin (27-32)-amide (CAS 86367-90-0) | Fragment Peptide Pharmacological Profile for Research Procurement


Cholecystokinin (27-32)-amide (CCK-27-32-NH₂, CAS 86367-90-0, molecular formula C₃₆H₄₈N₈O₁₂S₃, MW 881.01) is a sulfated C-terminal hexapeptide amide fragment of cholecystokinin, corresponding to residues 27-32 of the full-length hormone with the sequence {Tyr(SO₃H)}-Met-Gly-Trp-Met-Asp-NH₂ [1]. This compound is primarily recognized as a CCK receptor antagonist or partial agonist, depending on the species and tissue context [2]. Its distinct truncation profile (lacking the C-terminal Phe-NH₂ residue present in CCK-8 and other full agonists) confers a unique pharmacological signature, making it a critical tool for dissecting CCK receptor subtype mechanisms, structure-activity relationships, and the molecular basis of biased signaling in pancreatic, gastrointestinal, and central nervous system research [1].

Why Generic CCK Peptide Substitution Is Inadequate: Critical Functional Divergence of Cholecystokinin (27-32)-amide


Procurement specialists and researchers cannot simply interchange generic CCK receptor ligands or other C-terminal fragments (e.g., CCK-4, CCK-5, CCK-8) with CCK-(27-32)-amide due to profound, well-documented differences in intrinsic efficacy (partial agonism vs. full agonism vs. pure antagonism) [1], species-specific functional profiles [2], and divergent intracellular signaling pathway activation [3]. Unlike full agonists such as CCK-8 (CCK 26-33) that drive maximal receptor activation, CCK-(27-32)-amide's lack of the C-terminal Phe-NH₂ residue fundamentally alters its ability to stabilize active receptor conformations, resulting in partial agonism in rodent acini but pure antagonism in guinea pig tissue [1]. Furthermore, downstream signaling consequences differ markedly: CCK-6 and CCK-4 activate protein tyrosine kinase (PTK) pathways at high concentrations, whereas CCK-5 does not [3]. Substituting an alternative CCK fragment without accounting for these functional divergences will yield non-comparable experimental outcomes and invalidate cross-study interpretations.

Quantitative Differentiation Evidence for Cholecystokinin (27-32)-amide (CAS 86367-90-0) Against Closest Analogs


Partial Agonist Efficacy vs. CCK-8 Full Agonism in Rodent Pancreatic Acini

In dispersed acini from mouse and rat pancreas, CCK-(27-32)-NH₂ acts as a partial agonist, whereas CCK-(26-33) (CCK-8) is a full agonist. A maximally effective concentration of CCK-(27-32)-NH₂ stimulated amylase secretion to a level that was significantly less than the maximal secretion evoked by CCK-(26-33) [1]. Furthermore, supramaximal concentrations of CCK-(27-32)-NH₂ did not cause the submaximal stimulation characteristic of full agonists at high doses, confirming its partial agonist profile [1].

Pancreatic physiology Amylase secretion Receptor pharmacology Efficacy determination

Species-Dependent Functional Switch: Antagonist in Guinea Pig vs. Partial Agonist in Rodents

The functional profile of CCK-(27-32)-NH₂ is species-dependent. In dispersed acini from guinea pig pancreas, CCK-(27-32)-NH₂ does not stimulate amylase secretion and instead inhibits the stimulation caused by CCK-(26-33) (CCK-8) [1]. This contrasts sharply with its partial agonist activity observed in mouse and rat acini [1].

Species-specific pharmacology CCK receptor antagonist Guinea pig pancreas Amylase secretion

Potency Differential: CCK-6 vs. CCK-7 and CCK-8 in Amylase Secretion EC₅₀ Values

CCK-6 (Met²⁸-Gly²⁹-Trp³⁰-Met³¹-Asp³²-Phe³³-NH₂, the non-sulfated analog of CCK 27-32 plus Phe-NH₂) exhibits significantly lower potency than longer CCK fragments in stimulating rat pancreatic acinar amylase secretion. CCK-6 demonstrates an EC₅₀ of 3 nM, which is approximately 4,286-fold less potent than CCK-7 (EC₅₀ = 0.7 pM) [1]. While direct EC₅₀ data for sulfated CCK-(27-32)-NH₂ is not available in this study, the potency relationship among truncated fragments establishes the critical role of the N-terminal Tyr(SO₃H)²⁷ residue for high-potency receptor activation.

Structure-activity relationship Potency comparison Amylase secretion EC₅₀

In Vivo Potency of CCK(27-32) Derivative JMV170 vs. CCK-8 Analog JMV118 in Rat Pancreatic Secretion

Boc-[Nle²⁸,Nle³¹]CCK(27-32)-phenylethylamide (JMV170), a synthetic derivative based on the CCK-(27-32) scaffold, exhibits substantially reduced in vivo potency compared to the CCK-8 analog Boc-[Nle²⁸,Nle³¹]CCK(26-33) (JMV118). When administered as intravenous infusions in rats, JMV170 was approximately 700-fold less potent than JMV118 in stimulating maximal pancreatic secretion [1]. For bolus intravenous injections, JMV170 was approximately 500-fold less potent; the maximal response was observed at 218,700 pmol/kg for JMV170 compared to 450 pmol/kg for JMV118 [1]. Notably, supramaximal doses of JMV170 did not induce the secretory inhibition observed with JMV118, instead producing sustained stimulation lasting more than 3 hours [1].

In vivo pharmacology Pancreatic secretion Potency comparison Peptide derivatives

Critical Role of Tyr²⁷ Sulfation: 3- to 4-Fold Potency Loss Upon Desulfation

The sulfate ester on Tyr²⁷ is essential for the full pharmacological activity of CCK-(27-32)-NH₂. Removal of the sulfate ester reduces the potency of CCK-(27-32)-NH₂ by threefold in interacting with CCK receptors in mouse and rat acini, converting the desulfated peptide from a partial agonist into a CCK receptor antagonist [1]. In guinea pig acini, where CCK-(27-32)-NH₂ already functions as an antagonist, desulfation causes a fourfold decrease in potency but does not alter the antagonist classification [1].

Post-translational modification Sulfation dependence Receptor binding Potency

Central CCK Antagonism: Z-CCK-(27-32)NH₂ Potently Blocks CCK-8S-Induced Dopaminomimetic Behavior

In the mouse striatum, the modified derivative Z-CCK-(27-32)NH₂ acts as a very potent CCK receptor antagonist capable of blocking the behavioral effects of CCK-8S. Intrastriatal injection of CCK-8S (0.05-1 ng) induces contralateral rotations via a dopamine-mediated mechanism. This CCK-8S-induced turning is antagonized by co-injected Z-CCK-(27-32)NH₂ at doses ranging from 0.01 to 10 ng [1]. These data demonstrate that CCK-(27-32)-based antagonists are effective at the central CCK receptor level, in addition to their established peripheral actions [1].

Neuropharmacology Dopamine interaction Behavioral pharmacology Striatum

Optimal Research and Industrial Application Scenarios for Cholecystokinin (27-32)-amide (CAS 86367-90-0)


Pancreatic Acinar Cell Signaling Studies Requiring Partial Agonism Without Supramaximal Inhibition

In dispersed pancreatic acini preparations from mouse or rat, CCK-(27-32)-NH₂ provides a partial agonist profile that stimulates amylase secretion to submaximal levels without the supramaximal inhibition characteristic of full agonists like CCK-8 [1]. This enables researchers to study CCK receptor signaling under conditions of partial receptor occupancy while avoiding the confounding biphasic dose-response curve that complicates interpretation of full agonist studies. The compound is particularly suited for investigating the relationship between receptor occupancy and functional response, as well as for mapping the minimal structural requirements for agonist efficacy [1].

Species-Comparative Pharmacology: Differentiating CCK Receptor Mechanisms Across Rodent and Guinea Pig Models

The species-dependent functional profile of CCK-(27-32)-NH₂—pure antagonist in guinea pig pancreas vs. partial agonist in mouse and rat pancreas [1]—makes it an indispensable tool for comparative pharmacology studies. Researchers can leverage this functional divergence to probe species-specific differences in CCK receptor structure, G-protein coupling efficiency, or accessory protein interactions. This application is particularly relevant for laboratories validating translational models between rodent and non-rodent species in gastrointestinal physiology research.

Structure-Activity Relationship (SAR) Studies of CCK Peptide Truncation and Functional Consequences

As a precisely defined C-terminal hexapeptide amide fragment lacking the critical Phe³³-NH₂ residue, CCK-(27-32)-NH₂ serves as a reference compound for systematic SAR investigations into the molecular determinants of CCK receptor activation. Comparative studies with CCK-4, CCK-5, CCK-6, CCK-7, and CCK-8 have established that Tyr(SO₃H)²⁷, Trp³⁰, and Phe³³-CONH₂ are key amino acids for evoking amylase secretion [1]. CCK-(27-32)-NH₂ occupies a unique position in this SAR continuum, enabling precise mapping of how each incremental residue addition alters efficacy, potency, and signaling pathway engagement [1].

In Vivo Studies of Sustained Pancreatic Stimulation Without High-Dose Receptor Desensitization

Synthetic derivatives based on the CCK-(27-32) scaffold, such as Boc-[Nle²⁸,Nle³¹]CCK(27-32)-phenylethylamide (JMV170), demonstrate a unique in vivo pharmacological profile: they produce sustained stimulation of pancreatic secretion lasting more than 3 hours without the supramaximal inhibition and edematous pancreatitis induction observed with CCK-8 analogs at high doses [1]. This makes CCK-(27-32)-derived compounds valuable for long-duration in vivo studies of pancreatic function where acute pancreatitis is an unwanted confounding variable. Researchers investigating pancreatic growth, enzyme synthesis, or chronic CCK receptor stimulation should prioritize CCK-(27-32)-based tools over full CCK-8 agonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholecystokinin (27-32)-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.